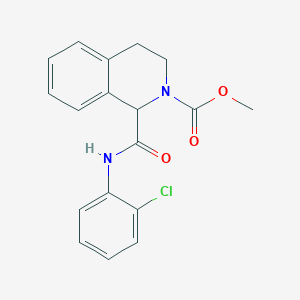

methyl 1-((2-chlorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 1-((2-chlorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic isoquinoline derivative characterized by a methyl ester group at position 2 and a 2-chlorophenylcarbamoyl substituent at position 1 of the dihydroisoquinoline scaffold.

Properties

IUPAC Name |

methyl 1-[(2-chlorophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c1-24-18(23)21-11-10-12-6-2-3-7-13(12)16(21)17(22)20-15-9-5-4-8-14(15)19/h2-9,16H,10-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBABRZLPCZISDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through various mechanisms, including free radical reactions , and nucleophilic substitution .

Biochemical Pathways

Compounds with similar structures have been known to affect a variety of biochemical pathways, including those involved in bacterial and fungal growth, inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .

Result of Action

Based on the broad range of activities reported for similar compounds, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level, potentially influencing a variety of biological processes .

Biological Activity

Methyl 1-((2-chlorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available isoquinoline derivatives. The structural characteristics include a dihydroisoquinoline core with a carbamoyl group and a methyl ester functionality, which are critical for its biological activity.

Research indicates that compounds within the dihydroisoquinoline family exhibit various mechanisms of action, including:

- Antidepressant Activity : Some derivatives have shown potential as antidepressants through modulation of neurotransmitter systems. For instance, certain compounds have demonstrated protective effects against corticosterone-induced neuronal damage in PC12 cells, suggesting neuroprotective properties that could translate to antidepressant effects in vivo .

- Cytotoxicity and Safety Profile : In vitro studies assessing cytotoxicity on normal cell lines such as HEK293 and L02 have revealed that many dihydroisoquinoline derivatives exhibit low toxicity at concentrations up to 100 μM. Notably, some compounds showed inhibitory rates lower than 20%, indicating a favorable safety profile compared to established drugs like Agomelatine .

3.1 Antibacterial Activity

A series of related compounds have been evaluated for antibacterial properties. While specific data on this compound is limited, studies on similar derivatives indicate promising antibacterial activity against various pathogens .

3.2 Neuroprotective Effects

The neuroprotective effects of related compounds have been documented, with some showing significant reduction in neuronal cell death under stress conditions. This suggests potential applications in treating neurodegenerative diseases .

3.3 Antiviral Activity

Preliminary studies on structurally similar compounds indicate potential antiviral properties against human adenovirus (HAdV), highlighting the need for further investigation into the antiviral efficacy of this compound .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Model/Assay Used | Key Findings |

|---|---|---|---|

| 6a-1 | Antidepressant | PC12 cells | Reduced corticosterone-induced lesions |

| 6a-9 | Neuroprotective | HEK293 and L02 cells | Higher inhibition of cell growth |

| Brominated Derivative | Antibacterial | Various bacterial strains | Good antibacterial profile |

| Compound 15 | Antiviral | HAdV-infected cell lines | IC50 = 0.27 μM with low cytotoxicity |

5. Future Directions

Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound. Areas for exploration include:

- Detailed pharmacokinetic studies to assess bioavailability.

- In vivo studies to confirm efficacy in animal models.

- Investigating structure-activity relationships (SAR) to optimize biological activity.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of 3,4-dihydroisoquinoline compounds exhibit significant antidepressant effects. For instance, a related compound demonstrated protective effects against corticosterone-induced lesions in PC12 cells and showed promising results in behavioral tests such as the forced swim test (FST), indicating reduced immobility time in treated rats compared to controls . These findings suggest that methyl 1-((2-chlorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate may offer similar benefits.

Neuroprotective Effects

Compounds with the dihydroisoquinoline framework have shown neuroprotective properties. In vitro studies indicated that certain derivatives could protect neuronal cells from oxidative stress and apoptosis, which is crucial for developing treatments for neurodegenerative diseases . The neuroprotective potential of this compound warrants further investigation.

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of the isoquinoline core to enhance biological activity. Recent advancements in synthetic methodologies have facilitated the generation of various derivatives that can be screened for improved pharmacological properties .

Case Study: Antidepressant Screening

A study focusing on novel antidepressants synthesized several 3,4-dihydroisoquinoline derivatives, including this compound analogs. The compounds were assessed for their ability to mitigate depression-like symptoms in animal models. Results indicated a reduction in immobility time and improved locomotor activity in treated groups compared to controls .

Case Study: Anticancer Activity Assessment

In another study assessing anticancer activity, various isoquinoline derivatives were synthesized and evaluated against breast cancer cell lines. The findings revealed that certain modifications to the isoquinoline structure significantly enhanced cytotoxicity against cancer cells, suggesting that this compound could be a candidate for further development in this area .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and carbamoyl groups undergo hydrolysis under varying conditions:

Key findings:

-

Basic hydrolysis of the ester group proceeds via nucleophilic acyl substitution, forming a carboxylate intermediate.

-

Carbamoyl cleavage requires elevated temperatures (>100°C) and generates 2-chloroaniline as a byproduct .

Acylation and Alkylation

The carbamoyl nitrogen and dihydroisoquinoline nitrogen participate in nucleophilic reactions:

Key findings:

-

Acylation occurs selectively at the carbamoyl nitrogen due to steric hindrance at the dihydroisoquinoline nitrogen .

-

Alkylation requires polar aprotic solvents (e.g., DMF) for optimal reactivity .

Cyclization Reactions

The compound undergoes intramolecular cyclization under acidic or dehydrating conditions:

Key findings:

-

Cyclization is facilitated by electron-withdrawing groups (e.g., 2-chlorophenyl), which stabilize transition states .

-

Products show enhanced biological activity, such as JNK3 inhibition (IC<sub>50</sub> = 38 nM) .

Substitution Reactions

The 2-chlorophenyl group participates in cross-coupling reactions:

Key findings:

-

The chlorine atom acts as a directing group, enabling regioselective C–C bond formation .

-

Modified derivatives exhibit improved pharmacokinetic properties (e.g., logP reduction by 0.5 units) .

Biological Activity Modulation

Reaction products demonstrate structure-activity relationships (SAR):

Mechanistic Insights

-

Steric Effects : The dihydroisoquinoline nitrogen is sterically shielded, favoring reactions at the carbamoyl group .

-

Electronic Effects : Electron-deficient 2-chlorophenyl enhances electrophilic substitution reactivity .

-

Solvent Dependence : Polar solvents (e.g., DCM, DMF) improve reaction rates by stabilizing charged intermediates .

Industrial and Medicinal Relevance

Comparison with Similar Compounds

Key Structural and Functional Differences

Ester Groups: Methyl esters (target compound) generally exhibit lower molecular weight and higher volatility compared to ethyl or tert-butyl esters.

Polarity and Solubility: Methoxy-rich analogues () demonstrate increased polarity due to oxygen atoms, enhancing water solubility but reducing membrane permeability. The hydroxymethyl group in tert-butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate adds a polar moiety, likely improving aqueous solubility .

Optical Activity :

- Chiral analogues, such as the (R)-configured compound in , show significant optical rotation ([α]D = −54.4 to −69.7), indicating enantioselective interactions in biological contexts .

Q & A

Q. What are the recommended synthetic routes for methyl 1-((2-chlorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how can yield be optimized?

The synthesis typically involves a multi-step procedure:

- Step 1 : Acylation of 2-chloroaniline with a dihydroisoquinoline derivative using coupling agents like EDCI/HOBt in dichloromethane (DCM) .

- Step 2 : Cyclization under acidic conditions (e.g., acetic acid) to form the dihydroisoquinoline core .

- Step 3 : Methyl esterification via reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) .

Optimization Strategies :

- Use polar aprotic solvents (DCM or THF) to enhance reaction homogeneity.

- Monitor reaction progress with TLC or HPLC to terminate steps at optimal conversion.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize impurities .

Example Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Acylation | EDCI, HOBt | DCM | 0–25°C | 60–75% |

| Cyclization | Acetic acid | AcOH | 80°C | 70–85% |

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : 1H and 13C NMR in deuterated DMSO or CDCl3 to verify substituent positions (e.g., methyl ester at δ ~3.6–3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (theoretical m/z for C₁₉H₁₈ClN₂O₃: 358.8) .

- HPLC-PDA : Purity assessment using a C18 column with acetonitrile/water gradients (retention time ~8–12 minutes) .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound in biological systems?

- Density Functional Theory (DFT) : Calculate transition states and energy barriers for interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

- Molecular Dynamics (MD) Simulations : Simulate binding affinities to receptors (e.g., G-protein-coupled receptors) using software like AutoDock or Schrödinger .

- Data Interpretation : Compare computed NMR chemical shifts with experimental data to validate structural models .

Q. What experimental designs are suitable for resolving contradictions in biological activity data across studies?

- Dose-Response Studies : Use standardized assays (e.g., MTT for cytotoxicity) with triplicate measurements to establish EC₅₀/IC₅₀ values .

- Control Groups : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions .

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for variability between replicates or batches .

Example Experimental Setup :

| Parameter | Design |

|---|---|

| Cell Lines | HEK-293, HepG2 |

| Assay Duration | 24–72 hours |

| Replicates | n = 6 per concentration |

| Data Normalization | Relative to DMSO control |

Q. How can researchers systematically evaluate the environmental fate of this compound?

Follow protocols from long-term environmental studies :

- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis.

- Biotic Transformation : Incubate with soil microbiota (e.g., OECD 307 guideline) to assess biodegradation rates.

- Analytical Monitoring : Use LC-MS/MS to quantify degradation products and calculate half-lives.

Q. Key Considerations for Advanced Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.